molecular formula C10H12O2 B1584361 Methyl 3,4-dimethylbenzoate CAS No. 38404-42-1

Methyl 3,4-dimethylbenzoate

Cat. No. B1584361
CAS RN: 38404-42-1
M. Wt: 164.2 g/mol
InChI Key: PTSSKYUSCIALKU-UHFFFAOYSA-N
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Patent
US05026856

Procedure details

15.0 g of 3,4-dimethyl benzoic acid, 29.0 ml of thionyl chloride, 100 ml of methanol, and 1 ml of DMF were processed in a similar manner as in Reference Example 14-(1) to give 15.7 g of methyl 3,4-dimethylbenzoate.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:16]O>CN(C=O)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([O:7][CH3:16])=[O:6]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1C
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)OC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.